Methyl 3-(4-benzylphenyl)prop-2-enoate
Description
Methyl 3-(4-benzylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a benzylphenyl substituent at the β-position of the propenoate backbone. The conjugated system formed by the α,β-unsaturated ester moiety is critical for its reactivity, enabling participation in Michael additions, Diels-Alder reactions, and other electrophilic processes. The 4-benzylphenyl group introduces steric bulk and lipophilicity, which may influence solubility, crystallization behavior, and biological interactions.
Properties
CAS No. |
193819-65-7 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl 3-(4-benzylphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-19-17(18)12-11-14-7-9-16(10-8-14)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI Key |
WDDNRNBMSMSOBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for preparing methyl 3-(4-benzylphenyl)prop-2-enoate involves the aldol condensation of benzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Wittig Reaction: Another approach involves the Wittig reaction, where a phosphonium ylide reacts with benzylideneacetone to form the desired ester. This method requires the use of a strong base like sodium hydride and is carried out under an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(4-benzylphenyl)prop-2-enoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. The major product of this reaction is the corresponding saturated ester.
Substitution: The ester group in this compound can be substituted with various nucleophiles, such as amines or alcohols, under appropriate conditions. This leads to the formation of amides or ethers, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated esters.
Substitution: Amides, ethers.
Scientific Research Applications
Chemistry: Methyl 3-(4-benzylphenyl)prop-2-enoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It can also be employed in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be utilized as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(4-benzylphenyl)prop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The compound can also interact with enzymes involved in oxidation and reduction reactions, influencing various metabolic pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences between Methyl 3-(4-benzylphenyl)prop-2-enoate and related compounds:
| Compound Name | Substituent (R) | Electronic Effects | Key Functional Groups |
|---|---|---|---|
| This compound | 4-Benzylphenyl | Electron-donating (benzyl group) | α,β-unsaturated ester |
| Methyl 3-(4-fluorophenyl)prop-2-enoate [6] | 4-Fluorophenyl | Electron-withdrawing (F) | α,β-unsaturated ester, -F |
| Methyl 3-(4-bromophenyl)prop-2-enoate [7] | 4-Bromophenyl | Electron-withdrawing (Br) | α,β-unsaturated ester, -Br |
| Methyl-3-(4-piperidinyl)prop-2-enoate [2] | 4-Piperidinyl | Electron-donating (amine) | α,β-unsaturated ester, -N<sup></sup> |
Key Observations :
Crystallographic and Physicochemical Properties
- Crystal Packing : Hydrogen-bonding patterns (e.g., C=O∙∙∙H interactions) are critical in determining crystal structures. The benzylphenyl group’s bulkiness may lead to distinct packing modes compared to planar fluorophenyl or bromophenyl groups .
- Melting Points/Solubility : Bromophenyl and fluorophenyl derivatives are expected to have higher melting points due to stronger halogen∙∙∙halogen or halogen∙∙∙π interactions compared to the benzylphenyl analog .
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